molecular formula C20H15ClN2O6S2 B2637780 (Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 613218-87-4

(Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2637780
CAS No.: 613218-87-4
M. Wt: 478.92
InChI Key: RLFYTKHCVIGYPF-YVLHZVERSA-N
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Description

(Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with a chlorobenzyl group and a nitrobenzylidene moiety, enhancing its chemical properties.

Preparation Methods

The synthesis of (Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thiourea derivative with a halogenated acetic acid under basic conditions to form the thiazolidinone ring.

    Introduction of the Nitrobenzylidene Group: The thiazolidinone intermediate is then reacted with a nitrobenzaldehyde derivative in the presence of a base to form the nitrobenzylidene moiety.

    Attachment of the Chlorobenzyl Group: The final step involves the reaction of the intermediate with a chlorobenzyl halide in the presence of a base to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

(Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

(Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

(Z)-3-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Nitrobenzylidene Derivatives:

    Chlorobenzyl Derivatives: These compounds have chlorobenzyl groups and are used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6S2/c21-15-4-2-1-3-12(15)11-29-16-6-5-14(23(27)28)9-13(16)10-17-19(26)22(20(30)31-17)8-7-18(24)25/h1-6,9-10H,7-8,11H2,(H,24,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFYTKHCVIGYPF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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